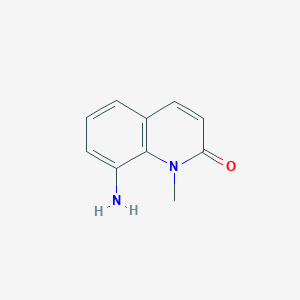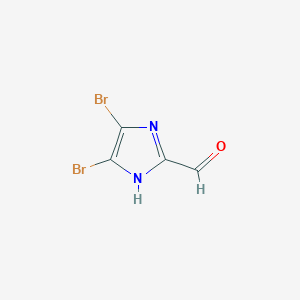
4,5-Dibromo-1H-imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-1H-imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with bromine atoms at the 4 and 5 positions and an aldehyde group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1H-imidazole-2-carbaldehyde typically involves the bromination of 1H-imidazole-2-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromo-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Condensation Reactions: Often carried out in the presence of a catalyst like acetic acid or under basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Yield substituted imidazole derivatives.
Condensation Reactions: Produce Schiff bases or hydrazones, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the fabrication of advanced materials, including dyes and sensors.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-1H-imidazole-2-carbaldehyde largely depends on its interaction with biological targets. The bromine atoms and aldehyde group enable it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA or RNA, leading to its use as an antimicrobial or anticancer agent .
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dichloro-1H-imidazole-2-carbaldehyde
- 4,5-Difluoro-1H-imidazole-2-carbaldehyde
- 4,5-Diiodo-1H-imidazole-2-carbaldehyde
Comparison: 4,5-Dibromo-1H-imidazole-2-carbaldehyde is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
106848-46-8 |
|---|---|
Molekularformel |
C4H2Br2N2O |
Molekulargewicht |
253.88 g/mol |
IUPAC-Name |
4,5-dibromo-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-4(6)8-2(1-9)7-3/h1H,(H,7,8) |
InChI-Schlüssel |
PTXUTZHXTGRTQK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=NC(=C(N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


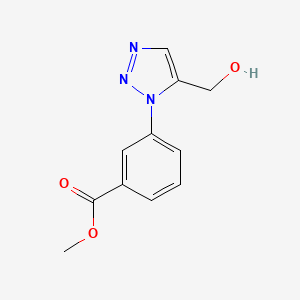
![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)


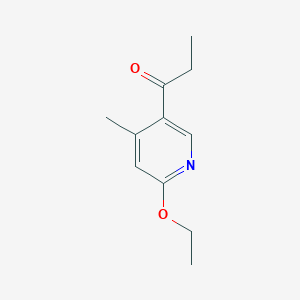
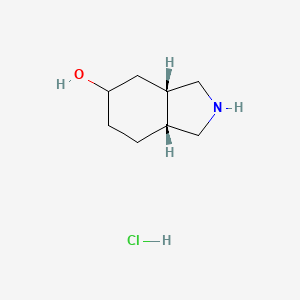
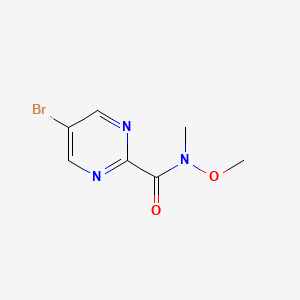
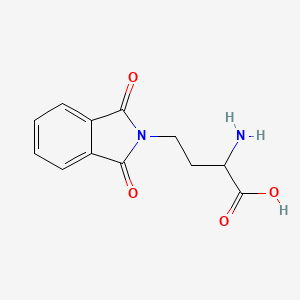
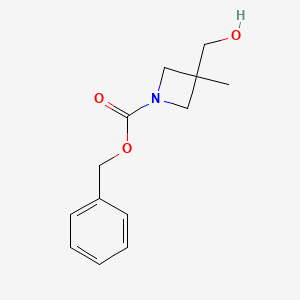
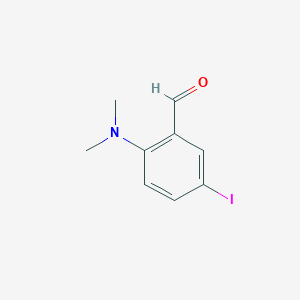


![Methyl3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate](/img/structure/B13009586.png)
